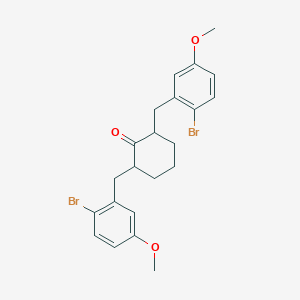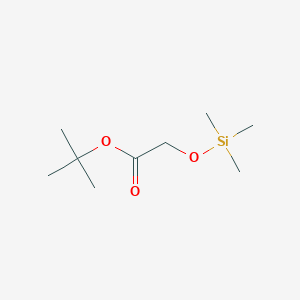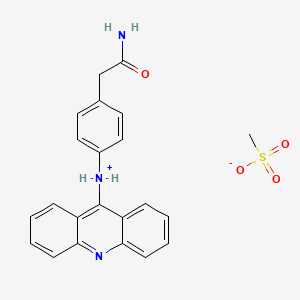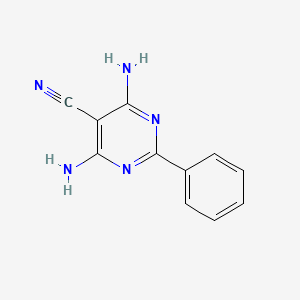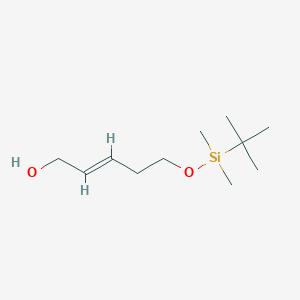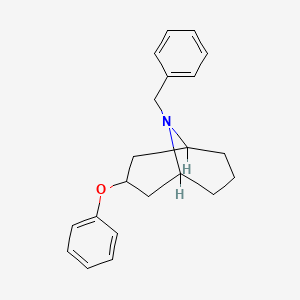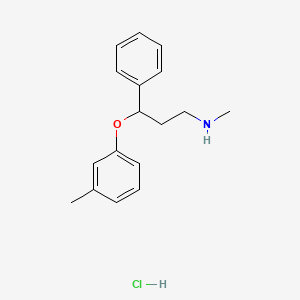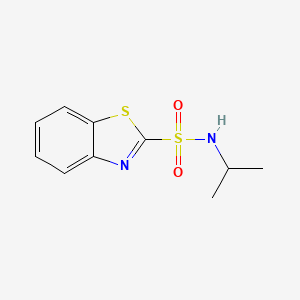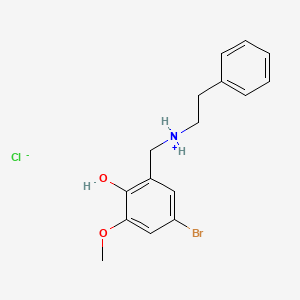
(R)-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoxaline moiety, which is known for its biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Quinoxaline Moiety: This step involves the reaction of 6-chloroquinoxaline with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The quinoxaline derivative is then coupled with a phenoxypropanoate derivative under specific conditions to form the intermediate compound.
Introduction of the Aminooxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline moiety, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amino derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
The biological activity of the quinoxaline moiety makes this compound of interest in biological research. It can be used to study enzyme interactions, cellular processes, and potential therapeutic applications.
Medicine
Due to its potential biological activity, ®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate may be explored for medicinal applications, including drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate involves its interaction with specific molecular targets. The quinoxaline moiety may bind to enzymes or receptors, modulating their activity. The aminooxy group can also participate in reactions with other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: Compounds like 6-chloroquinoxaline and its derivatives share structural similarities.
Phenoxypropanoate Derivatives: Other phenoxypropanoate compounds with different substituents can be compared.
Uniqueness
What sets ®-2-(Propan-2-ylideneaminooxy)ethyl 2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoate apart is its combination of the quinoxaline and phenoxypropanoate moieties, along with the aminooxy group. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C22H22ClN3O5 |
|---|---|
分子量 |
443.9 g/mol |
IUPAC 名称 |
2-(propan-2-ylideneamino)oxyethyl (2R)-2-[4-(6-chloroquinazolin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-21(27)15(3)30-18-5-7-19(8-6-18)31-22-24-13-16-12-17(23)4-9-20(16)25-22/h4-9,12-13,15H,10-11H2,1-3H3/t15-/m1/s1 |
InChI 键 |
QFPFELIAVNQMCW-OAHLLOKOSA-N |
手性 SMILES |
C[C@H](C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
规范 SMILES |
CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=NC=C3C=C(C=CC3=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




